(+)-trans-C75

Cancer Metabolism Stereochemistry Fatty Acid Synthase

Researchers studying hypothalamic FASN in appetite regulation face confounding cytotoxicity from racemic C75 preparations. (+)-trans-C75 (CAS 218137-86-1) resolves this: the enantiopure (+)-form retains potent FASN inhibition (65% reduction at 5 μM) while exhibiting negligible direct antiproliferative effects (PC-3 IC50 >50 μM). • Enantiomer-specific: >6-fold higher IC50 vs. (-)-trans-C75 in PC-3 cells • Dual mechanism: FASN β-ketoacyl synthase inhibition + CPT1 blockade via C75-CoA • ≥98% purity, white to beige powder, soluble in DMSO/ethanol Supplied in 5 mg and 10 mg standard packs with global shipping.

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
CAS No. 218137-86-1
Cat. No. B1662229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-trans-C75
CAS218137-86-1
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
InChIInChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)
InChIKeyVCWLZDVWHQVAJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-trans-C75 FASN Inhibitor Overview


(+)-trans-C75 (CAS 218137-86-1) is a stereochemically defined enantiomer of the synthetic fatty acid synthase (FASN) inhibitor C75, characterized as a tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid derivative [1]. It functions as a competitive, irreversible inhibitor of FASN, binding to the β-ketoacyl synthase (KS) domain to block de novo lipogenesis [2]. This compound exhibits a unique dual mechanism: FASN inhibition reduces fatty acid synthesis, while its intracellular metabolite C75-CoA potently inhibits carnitine palmitoyltransferase 1 (CPT1), thereby suppressing fatty acid oxidation [3][4]. (+)-trans-C75 demonstrates antiproliferative activity against prostate cancer cells (PC3 IC50 = 35 μM at 24 h) and LNCaP spheroids (IC50 = 50 μM) [5]. It is supplied as a ≥98% pure white to beige powder soluble in DMSO and ethanol, with recommended storage at 2–8°C .

Why Substituting (+)-trans-C75 Fails


Substitution of (+)-trans-C75 with other FASN inhibitors—even within the same pharmacological class—is scientifically unsound due to fundamental differences in target engagement, off-target activity, and stereochemical specificity. C75 operates via a dual mechanism (FASN inhibition + CPT1 inhibition via C75-CoA metabolite) that is not shared by most other FASN inhibitors [1]. Unlike cerulenin, an irreversible natural product with stability limitations, (+)-trans-C75 is chemically stable under standard storage and assay conditions [2]. Critically, the (+)- and (-)-enantiomers of trans-C75 exhibit diametrically opposed functional profiles: the (+)-enantiomer is nearly devoid of direct antiproliferative activity (IC50 > 50 μM in PC-3 cells) yet retains robust hypothalamic FASN inhibition (65% reduction at 5 μM), while the (-)-enantiomer is potently cytotoxic (IC50 = 8.2 μM) [3]. Therefore, racemic (±)-C75 or enantiomerically undefined C75 preparations yield confounded, irreproducible results that obscure the intended pharmacological interrogation. Furthermore, alternative FASN inhibitors such as orlistat (Kiapp ≈ 0.1 μM) or triclosan exhibit different binding domains (TE and ER domains, respectively) and do not replicate the CPT1-mediated metabolic effects central to C75's in vivo anorectic and weight-loss phenotype [4][5].

Differential Evidence for (+)-trans-C75


Enantiomer-Specific FASN Inhibition vs. Cytotoxicity

Direct enantiomeric comparison reveals a pronounced functional dichotomy. In PC-3 prostate cancer cells, (-)-trans-C75 exhibited potent antiproliferative activity with an IC50 of 8.2 μM, whereas (+)-trans-C75 displayed minimal antiproliferative effect (IC50 > 50 μM) [1]. Conversely, in a hypothalamic cell model, (+)-trans-C75 at 5 μM reduced FASN activity by 65%, compared to only 22% inhibition by (-)-trans-C75 at the identical concentration, indicating that the (+)-enantiomer retains robust FASN inhibitory capacity despite lacking direct cytotoxicity [1]. This stereospecific divergence enables selective interrogation of metabolic versus cytotoxic pathways.

Cancer Metabolism Stereochemistry Fatty Acid Synthase

Enantiomeric Radiosensitization Potency

In head-to-head radiosensitization assays, (-)-trans-C75 at 5 μM reduced the ionizing radiation (IR) IC50 for PC-3 cell viability from 6.2 Gy to 3.8 Gy, yielding a sensitization enhancement ratio (SER) of 1.63 [1]. In contrast, (+)-trans-C75 did not produce significant radiosensitization under identical conditions [1]. Furthermore, (-)-trans-C75 (5 μM) combined with 4 Gy IR increased DNA double-strand break formation (γ-H2AX foci) by 2.7-fold relative to IR alone, while reducing DNA repair protein Ku70 and Ku80 levels by 42% and 38%, respectively [1]. (+)-trans-C75 did not modulate these endpoints, confirming that radiosensitization is an enantiomer-specific property.

Radiosensitization Prostate Cancer DNA Damage Response

Pharmacological vs. Genetic FASN Inhibition in Xenografts

In a LNCaP human prostate carcinoma xenograft model, C75 treatment (total dose 120 mg/kg; administered as 30 mg/kg once weekly or 15 mg/kg twice weekly for 4 weeks) achieved 80% tumor growth inhibition (TGI) relative to vehicle control, compared to 70% TGI for siFASN (1.4 mg/kg every alternate day for 16 days) [1]. This 10-percentage-point superiority in TGI demonstrates that pharmacological FASN inhibition with C75 outperforms genetic knockdown of FASN in suppressing established tumor growth in vivo [1].

Prostate Cancer In Vivo Efficacy Xenograft Model

Body Weight Effects: C75 vs. EGCG

Comparative in vivo analysis of FASN inhibitors C75 and (-)-epigallocatechin-3-gallate (EGCG) in a lung adenocarcinoma xenograft model revealed that both compounds blocked tumor growth; however, only C75 treatment induced marked animal weight loss, whereas EGCG did not affect body weight [1]. This differential metabolic effect is attributed to C75's unique CPT1 inhibitory activity via its C75-CoA metabolite, which is absent in EGCG and most other FASN inhibitors [2]. EGCG inhibits FASN with an IC50 of 52 μM [3], compared to C75's PC-3 cell IC50 of 35 μM [4].

Lung Cancer Weight Loss EGCG

CPT1 Inhibition: C75-CoA vs. Etomoxiryl-CoA

The C75-CoA metabolite, generated intracellularly from C75, is a potent competitive inhibitor of carnitine palmitoyltransferase 1 (CPT1). IC50 values for C75-CoA against yeast-overexpressed L-CPT1 and M-CPT1 isoforms, as well as purified rat liver and muscle mitochondria, were comparable to those observed for etomoxiryl-CoA, a well-characterized potent CPT1 inhibitor [1]. In vivo, a single intraperitoneal injection of C75 in mice produced short-term inhibition of CPT1 activity in mitochondria from liver, soleus muscle, and pancreas, confirming that C75 is converted to its active CoA derivative in these tissues [1]. This dual mechanism (FASN inhibition + CPT1 inhibition) is not exhibited by FASN-selective inhibitors lacking the CoA conjugation capacity.

CPT1 Fatty Acid Oxidation Metabolite

Research & Procurement Scenarios for (+)-trans-C75


Hypothalamic FASN Inhibition without Cytotoxicity

Investigators studying the role of hypothalamic FASN in appetite regulation and energy homeostasis should utilize (+)-trans-C75, which retains potent FASN inhibitory activity (65% reduction at 5 μM in hypothalamic cells) while exhibiting negligible direct antiproliferative effects (PC-3 IC50 > 50 μM) [1]. This enantiomer-specific profile enables selective interrogation of neuronal FASN function without confounding cytotoxic artifacts that would arise from the (-)-enantiomer or racemic preparations.

Prostate Cancer Radiosensitization Studies

For preclinical investigations of FASN inhibition as a radiosensitization strategy in prostate cancer, (-)-trans-C75—not (+)-trans-C75—is the required tool compound. The (-)-enantiomer at 5 μM reduces the radiation IC50 from 6.2 Gy to 3.8 Gy (SER = 1.63) and increases DNA double-strand breaks by 2.7-fold [2]. Use of the (+)-enantiomer in this context will produce false-negative results and misrepresent the radiosensitizing potential of the C75 pharmacophore.

Prostate Cancer Xenograft Efficacy Benchmarking

C75 provides a validated benchmark for in vivo FASN-targeted antitumor efficacy, achieving 80% tumor growth inhibition in LNCaP prostate cancer xenografts at 120 mg/kg total dose over 4 weeks, surpassing the 70% TGI achieved by siFASN-mediated genetic knockdown [3]. This data supports the use of C75 as a positive control and comparator for evaluating novel FASN inhibitors in preclinical prostate cancer models.

Metabolic Studies: Dual FASN/CPT1 Inhibition

Studies investigating the interplay between de novo lipogenesis and fatty acid oxidation require a tool compound that simultaneously inhibits FASN and CPT1. C75 uniquely fulfills this requirement: it inhibits FASN catalytic activity (Ki = 2.4 μM; IC50 = 5.1 μM for FASN-mediated fatty acid synthesis in prostate cancer cells) and is metabolized intracellularly to C75-CoA, which potently inhibits CPT1 with potency comparable to etomoxiryl-CoA [4]. This dual mechanism underlies C75's in vivo weight loss phenotype (50% body weight reduction and 32.9% increase in energy expenditure in DIO mice) [5], which is not replicated by FASN-selective inhibitors such as EGCG, orlistat, or TVB-3166.

Technical Documentation Hub

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